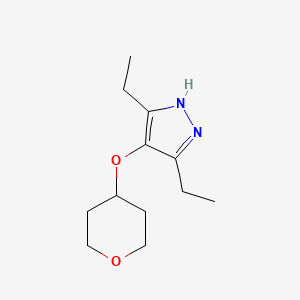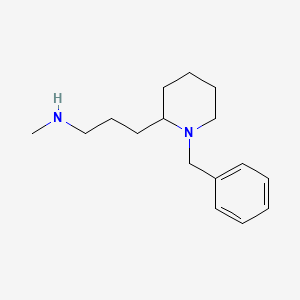
4-Ethenyl-2,5-dimethylpyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethenyl-2,5-dimethylpyridin-3-ol is an organic compound that belongs to the pyridine family It is characterized by the presence of an ethenyl group at the 4-position, two methyl groups at the 2- and 5-positions, and a hydroxyl group at the 3-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-2,5-dimethylpyridin-3-ol can be achieved through several synthetic routes. One common method involves the Suzuki cross-coupling reaction. This reaction typically uses 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a palladium-catalyzed cross-coupling with an appropriate ethenylboronic acid . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst loading, is crucial for achieving high purity and yield in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethenyl-2,5-dimethylpyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone or aldehyde.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The methyl groups at the 2- and 5-positions can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-ethenyl-2,5-dimethylpyridin-3-one.
Reduction: Formation of 4-ethyl-2,5-dimethylpyridin-3-ol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-Ethenyl-2,5-dimethylpyridin-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyridine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of 4-Ethenyl-2,5-dimethylpyridin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 3-position can form hydrogen bonds with biological molecules, influencing their activity. The ethenyl group can participate in π-π interactions with aromatic residues in proteins, potentially modulating their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Dimethylamino)pyridine (DMAP)
- 2,5-Dimethylpyridine
- 4-Ethoxymethyl-2,5-dimethylpyridin-3-ol
Uniqueness
4-Ethenyl-2,5-dimethylpyridin-3-ol is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a unique combination of structural features that can be exploited in various scientific and industrial applications.
Propriétés
Numéro CAS |
758630-41-0 |
|---|---|
Formule moléculaire |
C9H11NO |
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
4-ethenyl-2,5-dimethylpyridin-3-ol |
InChI |
InChI=1S/C9H11NO/c1-4-8-6(2)5-10-7(3)9(8)11/h4-5,11H,1H2,2-3H3 |
Clé InChI |
BCTMEMSYIYBABX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C(=C1C=C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


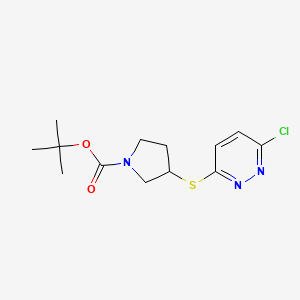
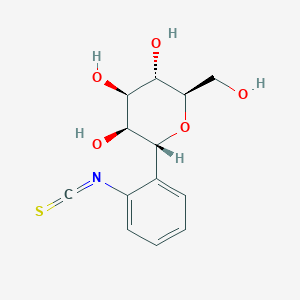
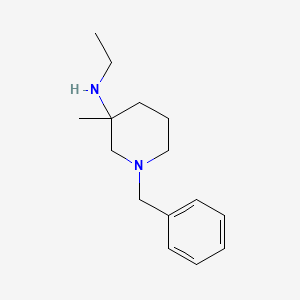
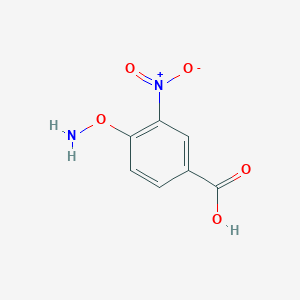

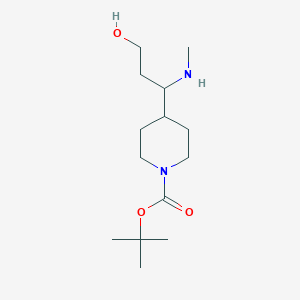

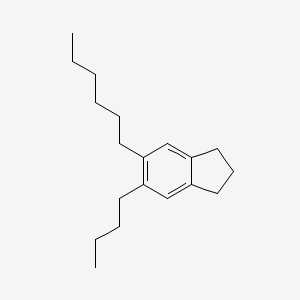
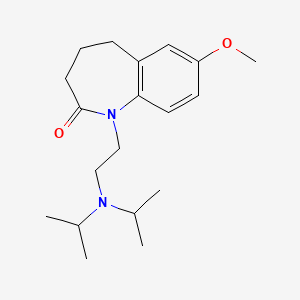
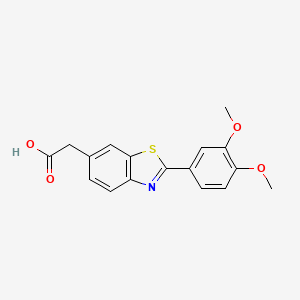

![1,2-Dihydroimidazo[4,5-g]indazole](/img/structure/B13954390.png)
